2-((3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-N-(p-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((3-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-N-(p-tolyl)acetamide is a complex organic compound belonging to the class of heterocyclic compounds. This compound features a unique combination of functional groups that impart interesting chemical properties, making it relevant in various scientific fields including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-N-(p-tolyl)acetamide typically involves multiple steps, starting from readily available precursors. The synthesis begins with the formation of thiophen-2-yl-1,2,4-oxadiazole, which is subsequently linked to a pyridine moiety. The final step involves the acetylation of the intermediate compound to introduce the N-(p-tolyl)acetamide group.
Typical reaction conditions include:
Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)
Catalysts: Palladium-based catalysts for coupling reactions
Temperature: Ranges from room temperature to reflux conditions (20-100°C)
Purification: Column chromatography or recrystallization
Industrial Production Methods
On an industrial scale, the production of this compound would necessitate optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated purification systems may be employed to streamline the synthesis process, reduce production time, and improve safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, typically affecting the thiophene or pyridine rings.
Reduction: : Reduction of the oxadiazole ring can occur under strong reducing conditions.
Substitution: : Both electrophilic and nucleophilic substitution reactions are feasible due to the presence of aromatic rings.
Common Reagents and Conditions
Oxidation: : Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄)
Reduction: : Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄)
Substitution: : Halogenating agents, Grignard reagents, or nucleophiles like amines
Major Products
Oxidation Products: : Sulfoxides and sulfones
Reduction Products: : Amine derivatives
Substitution Products: : Varied aromatic compounds depending on the substituents introduced
Scientific Research Applications
In Chemistry
Ligand Design: : As a ligand for coordination chemistry, the compound’s multi-heteroatom structure is highly versatile.
Synthetic Intermediates: : Used as a precursor or intermediate in the synthesis of more complex molecules.
In Biology
Biological Probes: : As a probe for studying biological systems, particularly in the context of enzyme inhibition or receptor binding studies.
In Medicine
Anticancer Agents: : Exploration as an anticancer agent based on its ability to interfere with cell signaling pathways.
Anti-inflammatory Drugs: : Potential use in developing anti-inflammatory agents given its structural similarity to known drugs.
In Industry
Materials Science: : Applications in the development of novel materials, such as polymers and organic semiconductors.
Catalysis: : Use as a catalyst or catalyst precursor in organic synthesis.
Mechanism of Action
The compound exerts its effects primarily through interactions with various molecular targets such as enzymes, receptors, and nucleic acids. The heteroaromatic rings and functional groups facilitate binding to these targets, often leading to inhibition of enzymatic activity or modulation of receptor function. Specific pathways may include interference with signal transduction, DNA intercalation, or enzyme active site binding.
Comparison with Similar Compounds
Unique Features
Heteroaromatic Structure: : The presence of thiophene, oxadiazole, and pyridine rings in a single molecule is relatively rare and imparts unique reactivity.
Functional Versatility: : The combination of different functional groups allows for diverse chemical transformations and applications.
Similar Compounds
2-(Thiophen-2-yl)-1,2,4-oxadiazole derivatives: : Similar compounds with different substituents on the thiophene ring.
N-(p-Tolyl)acetamide derivatives: : Compounds with variations in the aromatic substituents, affecting their biological and chemical properties.
There you go. Quite the mouthful, but thorough! Curious to dive deeper into any specific aspect?
Properties
IUPAC Name |
N-(4-methylphenyl)-2-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2S2/c1-13-6-8-14(9-7-13)22-17(25)12-28-20-15(4-2-10-21-20)19-23-18(24-26-19)16-5-3-11-27-16/h2-11H,12H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEDSPGSQHRGXRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=C(C=CC=N2)C3=NC(=NO3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.